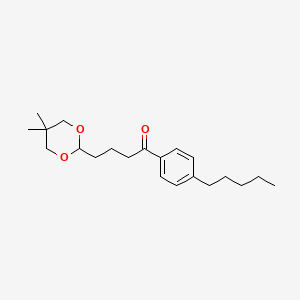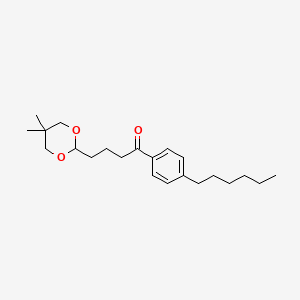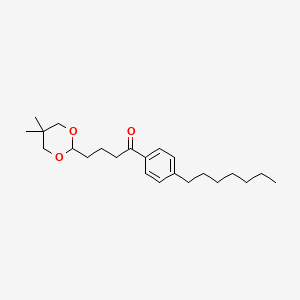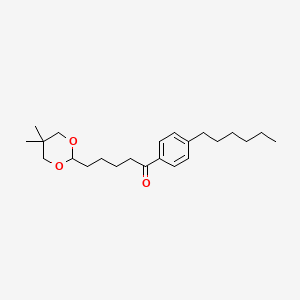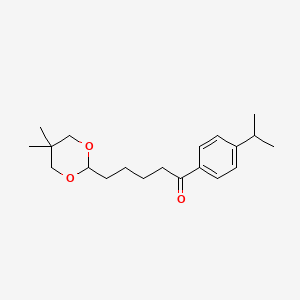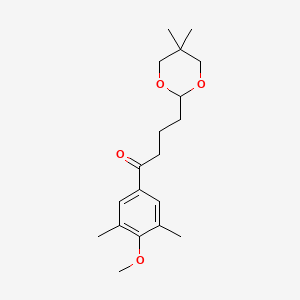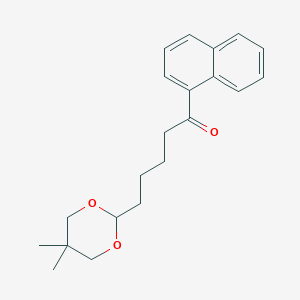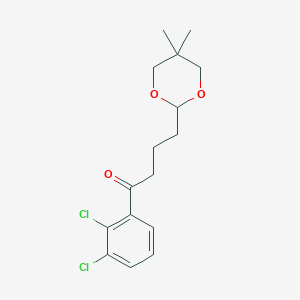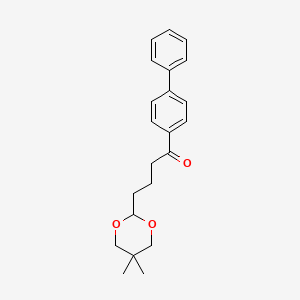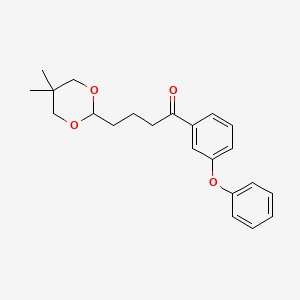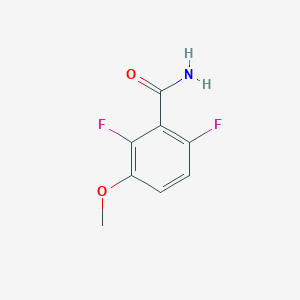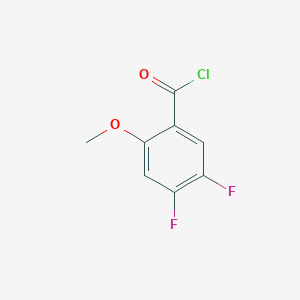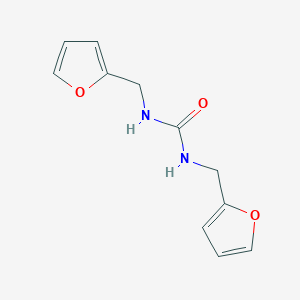
1,3-Bis(furan-2-ylmethyl)urea
概要
説明
1,3-Bis(furan-2-ylmethyl)urea is a compound that belongs to the class of urea derivatives. It is characterized by the presence of two furan rings attached to a urea moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
作用機序
Target of Action
1,3-Bis(furan-2-ylmethyl)urea is a synthesized imine compound with potential biological activities . The primary targets of this compound are various microorganisms, including Escherichia coli , Salmonella typhi , and Bacillus subtilis . These organisms play a significant role in causing various infectious diseases, and the compound’s interaction with them can lead to their inhibition, thereby preventing the diseases they cause.
Mode of Action
The compound’s mode of action involves its interaction with these microorganisms, leading to their inhibition . , which are known to have antimicrobial properties.
Biochemical Pathways
Given its antimicrobial properties, it can be inferred that it interferes with the essential biochemical pathways of the targeted microorganisms, leading to their inhibition .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a therapeutic agent .
Result of Action
The result of the action of this compound is the inhibition of various microorganisms, including Escherichia coli , Salmonella typhi , and Bacillus subtilis . This inhibition prevents the diseases caused by these microorganisms, demonstrating the compound’s potential as a therapeutic agent .
生化学分析
Biochemical Properties
1,3-Bis(furan-2-ylmethyl)urea has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect the activities of enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT) . It also interacts with antioxidants including catalase (CAT), superoxide dismutase (SOD), reduced glutathione (GSH), nitric oxide (NO), and glutathione transferase (GST) .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to cause changes in the serum activities of ALT, ALP, and GGT, and significantly reduce AST activity . These changes indicate potential hepatotoxicity and nephrotoxicity .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound was administered intraperitoneally to albino rats for 28 days at varied concentrations . Over this period, significant changes were observed in the activities of various enzymes and antioxidants .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At varied concentrations (12.5, 25, and 50 mg/kg body weight), it was found to cause significant changes in the serum activities of ALT, ALP, and GGT, and significantly reduce AST activity . These changes indicate potential hepatotoxicity and nephrotoxicity .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully understood. It is known to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(furan-2-ylmethyl)urea can be synthesized through the reaction of furfural with urea in the presence of an acid catalyst. The reaction typically involves refluxing furfural and urea in glacial acetic acid, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes optimizing reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1,3-Bis(furan-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan rings can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like halogens or other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield various furan-based alcohols .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents
Medicine: Its biological activities suggest potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
Industry: The compound can be used in the development of new materials and as an intermediate in various chemical processes
類似化合物との比較
Similar Compounds
1,3-Bis(furan-2-ylmethylene)thiourea: This compound is similar in structure but contains a thiourea moiety instead of a urea moiety. .
Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and have been studied for their various biological activities
Uniqueness
1,3-Bis(furan-2-ylmethyl)urea is unique due to its specific combination of furan rings and urea moiety, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent and its versatility in chemical synthesis make it a valuable compound for further research and development .
特性
IUPAC Name |
1,3-bis(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11(12-7-9-3-1-5-15-9)13-8-10-4-2-6-16-10/h1-6H,7-8H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUJZXRBTOBXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304602 | |
| Record name | 1,3-bis(furan-2-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39200-98-1 | |
| Record name | NSC166445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(furan-2-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


